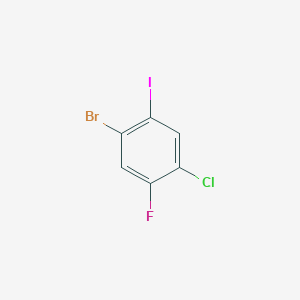

2-Bromo-5-chloro-4-fluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-chloro-4-fluoroiodobenzene: is an organohalide compound with the molecular formula C₆H₂BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For example, starting with a fluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. Finally, iodination is performed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves similar halogenation processes but on a larger scale. The reactions are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-chloro-4-fluoroiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-5-chloro-4-fluoroiodobenzene serves as an important intermediate in the synthesis of pharmaceuticals. Its halogen substituents make it a versatile building block for the development of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this molecule have been tested for their efficacy against various cancer cell lines, showing potential for further development into therapeutic agents.

Organic Synthesis

The compound is frequently used as a precursor in organic synthesis due to its reactivity and ability to undergo various substitution reactions. It is particularly useful in the synthesis of complex organic molecules.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds which are valuable in materials science and pharmaceuticals.

Material Science

In material science, this compound is utilized to create advanced materials with specific electronic and optical properties. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Example: Conductive Polymers

Research indicates that incorporating halogenated aromatic compounds into conductive polymers can improve their electrical properties. Studies have shown that materials derived from this compound exhibit enhanced conductivity compared to their non-halogenated counterparts.

Environmental Applications

The compound also finds applications in environmental chemistry, particularly in the development of sensors for detecting pollutants. Its halogenated structure allows it to interact with various environmental contaminants, making it suitable for sensor technology.

Summary Table of Applications

| Application Area | Specific Use | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents derived from halogenated compounds |

| Organic Synthesis | Precursor for nucleophilic substitutions | Formation of diverse organic molecules |

| Material Science | Development of advanced materials | Enhanced electrical properties in conductive polymers |

| Environmental Chemistry | Pollutant detection sensors | Interaction with environmental contaminants |

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloro-4-fluoroiodobenzene depends on its specific application. In chemical reactions, the halogen atoms’ presence influences the compound’s reactivity and selectivity. For example, in nucleophilic substitution reactions, the electron-withdrawing nature of the halogens can stabilize the transition state, facilitating the reaction.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparación Con Compuestos Similares

- 4-Bromo-2-chloro-5-fluoroiodobenzene

- 2-Bromo-4-fluoro-1-iodobenzene

- 4-Fluoroiodobenzene

Comparison: 2-Bromo-5-chloro-4-fluoroiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.

Actividad Biológica

2-Bromo-5-chloro-4-fluoroiodobenzene is a halogenated aromatic compound that has garnered attention due to its potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₆H₂BrClFI

- Molecular Weight : 335.34 g/mol

- CAS Number : 1263377-64-5

- Structure : The compound features multiple halogen substituents, which can influence its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

Antimicrobial Activity

Studies have indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. These properties are often attributed to the electron-withdrawing effects of halogens, which can enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

Case Studies

- Synthesis of Antiviral Agents :

- Cancer Research :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Reactivity with Biological Molecules : The presence of multiple halogens may facilitate reactions with nucleophiles in biological systems, leading to disruptions in cellular processes.

- Interference with Enzyme Function : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJINSLCFCXWQRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.